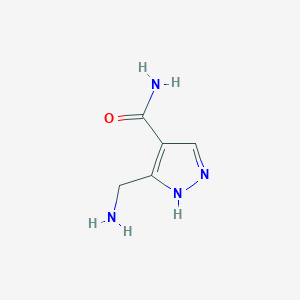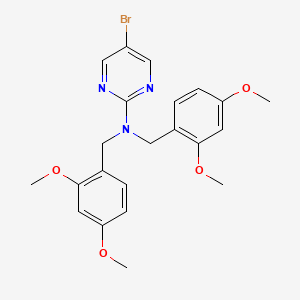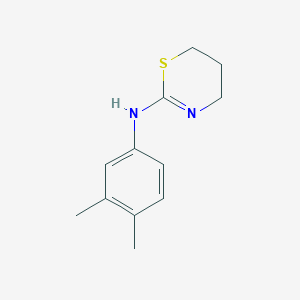
3-Methoxycyclopentanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxycyclopentane-1-carbaldehyde is an organic compound characterized by a cyclopentane ring substituted with a methoxy group at the third position and an aldehyde group at the first position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting from Cyclopentanone: One common synthetic route involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 3-methoxycyclopentanone, followed by oxidation to introduce the aldehyde group.
From Cyclopentene: Another method involves the epoxidation of cyclopentene to form cyclopentene oxide, which is then reacted with methanol to introduce the methoxy group, followed by oxidative cleavage to form the aldehyde.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: 3-Methoxycyclopentane-1-carbaldehyde can be oxidized to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide (OH⁻) or halides (Cl⁻, Br⁻) are used in substitution reactions.
Major Products Formed:
Oxidation: 3-Methoxycyclopentane-1-carboxylic acid or its esters.
Reduction: 3-Methoxycyclopentanol.
Substitution: Substituted methoxycyclopentanes.
Scientific Research Applications
3-Methoxycyclopentane-1-carbaldehyde finds applications in various scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 3-methoxycyclopentane-1-carbaldehyde exerts its effects depends on the specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
3-Methylcyclopentane-1-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
Cyclopentyl methyl ether: A related ether compound without the aldehyde group.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-methoxycyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-9-7-3-2-6(4-7)5-8/h5-7H,2-4H2,1H3 |
InChI Key |
PDEMFRXOVRYNJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


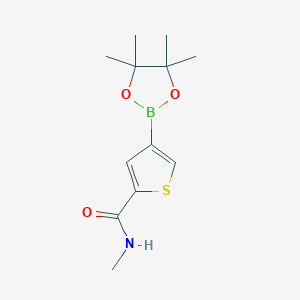
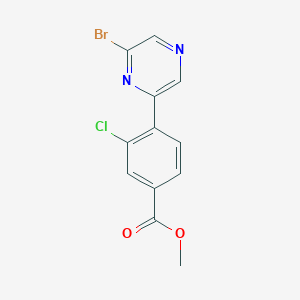
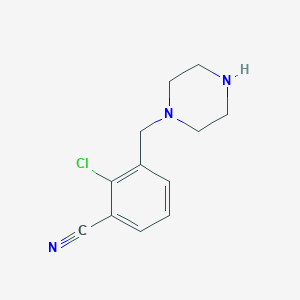
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
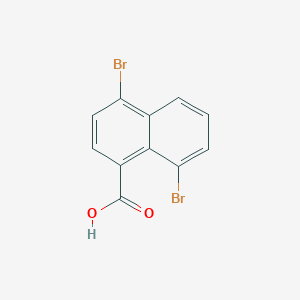
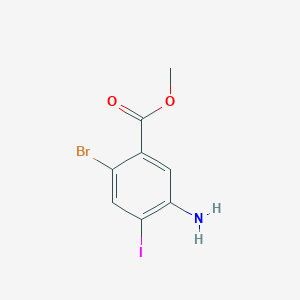
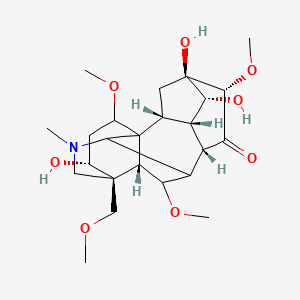
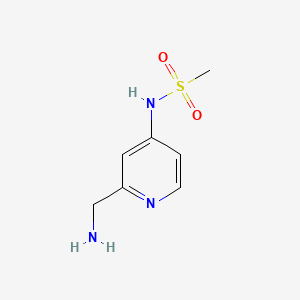
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)

